二氢美维诺林

描述

Synthesis Analysis

The total synthesis of Dihydromevinolin has been reported in several studies . The synthesis process involves complex chemical reactions and the use of various reagents .Molecular Structure Analysis

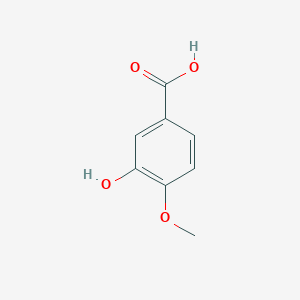

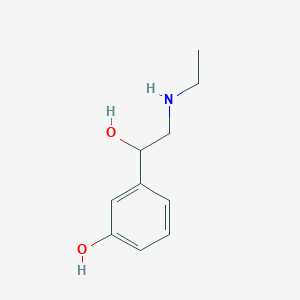

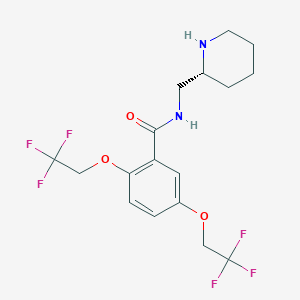

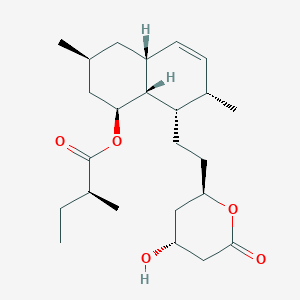

The molecular formula of Dihydromevinolin is C24H38O5 . It has a complex structure that includes a trans-fused octahydro-naphthalene system . The molecular weight is 406.6 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dihydromevinolin are complex and require a deep understanding of organic chemistry . The details of these reactions are often described in the scientific literature .科学研究应用

Hypocholesterolemic Agent

Dihydromevinolin is a potent hypocholesterolemic agent . It is produced by cultures of Aspergillus terreus . It has been shown to inhibit cholesterol synthesis in vivo in rats .

Inhibition of HMG-CoA Reductase

Dihydromevinolin has been found to inhibit HMG-CoA reductase in vitro . HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis .

Inhibition of Sterol Synthesis in Cell Cultures

In addition to its in vivo effects, Dihydromevinolin has been shown to inhibit sterol synthesis in cell cultures .

Pharmaceutical Reference Standard

Lovastatin EP Impurity E, another name for Dihydromevinolin, is used as a pharmaceutical reference standard . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Lovastatin .

Synthesis of Other Mevinates

The synthesis of Dihydromevinolin can be adapted for the preparation of other mevinates . This allows for independent pharmacological evaluation of the two major fragments .

Impurity Profiling

Lovastatin EP Impurity E is used in impurity profiling, which is crucial in ensuring the high quality of drugs and the safety of drug therapy .

Research on Structural Analogs

There has been research conducted on the total synthesis and biological evaluation of structural analogs of Dihydromevinolin .

Production of Secondary Metabolites

Dihydromevinolin is a secondary metabolite produced by Aspergillus terreus . It has been used in research on the production of secondary metabolites in stirred tank bioreactor co-cultures .

作用机制

Target of Action

Dihydromevinolin, also known as Lovastatin EP Impurity E, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the body .

Mode of Action

Dihydromevinolin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . This results in a decrease in intracellular cholesterol production, triggering an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by Dihydromevinolin is the mevalonate pathway . By inhibiting HMG-CoA reductase, Dihydromevinolin disrupts this pathway, leading to a reduction in the synthesis of cholesterol . This can have downstream effects on the production of other biomolecules that are derived from mevalonate, such as certain isoprenoids .

Pharmacokinetics

They undergo extensive first-pass metabolism in the liver, the primary site of action, which can impact their bioavailability .

Result of Action

The inhibition of cholesterol synthesis by Dihydromevinolin leads to a decrease in the levels of intracellular cholesterol . This prompts cells to upregulate the expression of LDL receptors, increasing the uptake of LDL cholesterol from the bloodstream . The net effect is a reduction in blood cholesterol levels, which can be beneficial in the management of hypercholesterolemia .

Action Environment

The action of Dihydromevinolin can be influenced by various environmental factors. For instance, the presence of certain food items in the stomach at the time of drug administration can impact the absorption of the drug . Additionally, genetic factors can influence the drug’s metabolism and efficacy

属性

IUPAC Name |

[(1S,3S,4aR,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFFBWHLKGTMO-LDIGTXGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998716 | |

| Record name | Dihydromevinolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydromevinolin | |

CAS RN |

77517-29-4 | |

| Record name | Dihydromevinolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromevinolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。